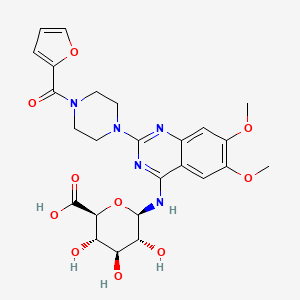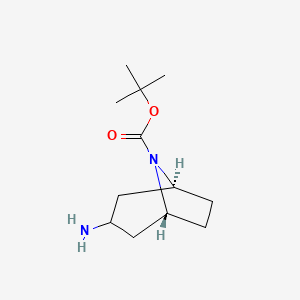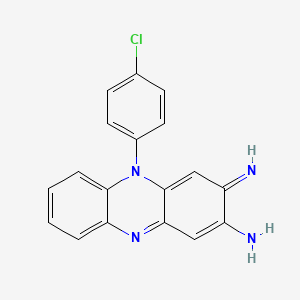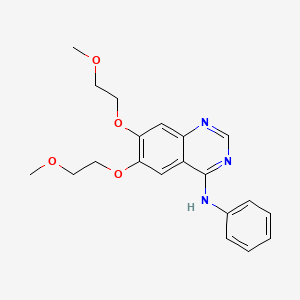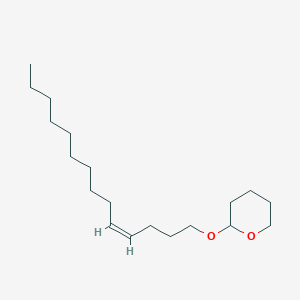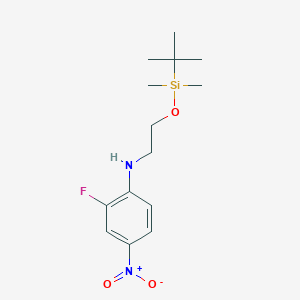![molecular formula C₅₃H₈₃NO₁₄ B1144715 (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin CAS No. 1062122-63-7](/img/no-structure.png)
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rapamycin is a macrocyclic compound initially isolated from the bacterium Streptomyces hygroscopicus. It exhibits potent immunosuppressive, antifungal, and anticancer properties. Rapamycin and its analogs, including various seco-rapamycin derivatives, have attracted significant interest for their unique biological activities and complex molecular structure, prompting extensive research into their synthesis, molecular structure, chemical reactions, and properties (Nicolaou et al., 1993).
Synthesis Analysis
The total synthesis of rapamycin has been achieved through various strategies, highlighting the molecule's challenging 31-membered macrocyclic structure, which includes multiple asymmetric centers and sensitive functionalities. Nicolaou et al. (1993) described a notable synthesis approach involving a "stitching-cyclization" process to construct the macrocycle in a single step from a fully functionalized acyclic precursor. This method emphasizes the synthetic complexity and the innovative strategies required to synthesize rapamycin and its derivatives (Nicolaou et al., 1993).
Molecular Structure Analysis
The molecular structure of rapamycin is characterized by a large macrocyclic lactone ring, which is essential for its biological activity. The presence of multiple stereocenters and geometric isomers, such as in "(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin," adds complexity to its structure and influences its function. Structural analyses, including NMR and X-ray crystallography, are crucial for understanding the configuration and conformation of rapamycin derivatives, which in turn affect their biological properties.
Chemical Reactions and Properties
Rapamycin undergoes various chemical reactions, including hydroxylation, methylation, and phosphorylation, which can alter its biological activity. These modifications are often explored to develop analogs with enhanced properties or reduced side effects. For example, the introduction of sulfur-containing groups into rapamycin has been investigated to obtain novel immunosuppressive analogs with potentially improved profiles (Graziani et al., 2003).
Physical Properties Analysis
The physical properties of rapamycin, including its solubility, melting point, and stability, are critical for its formulation and application. Rapamycin is poorly water-soluble, a characteristic that poses challenges for its clinical use. Strategies such as solubilization by facilitated hydrotropy have been explored to improve its solubility and, by extension, its bioavailability (Simamora et al., 2001).
Applications De Recherche Scientifique
Proteasome Inhibition and Allosteric Regulation
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as seco-rapamycin, has been identified as an allosteric inhibitor of the proteasome. This compound regulates proteasome function, an essential protease in the ubiquitin-proteasome pathway, by inhibiting proteinase and specific peptidase activities at low micromolar concentrations. It interferes with the binding of the 19S cap and the PA200 proteasome activator to the 20S catalytic core proteasome, affecting the conformational dynamics of the proteasomal gate. This suggests that seco-rapamycin and related compounds can allosterically impact proteasome function, proposing implications for the design of novel allosteric drugs targeting the proteasome (Osmulski & Gaczynska, 2013).
Cardioprotection and Ischemia-Reperfusion Injury
Research has also demonstrated a novel role for rapamycin, a close relative of seco-rapamycin, in cardioprotection against ischemia-reperfusion (I/R) injury. It confers a preconditioning-like protection, significantly reducing infarct size in the heart through the activation of mitochondrial KATP channels. This cardioprotective effect was not accompanied by improved recovery of ventricular function but was supported by evidence of decreased necrosis and apoptosis in cardiomyocytes. These findings suggest that rapamycin and its analogs, like seco-rapamycin, may represent novel therapeutic strategies to limit infarction, apoptosis, and remodeling following I/R injury in the heart (Khan et al., 2006).
Synthesis for Radioactive Labeling
In the realm of molecular imaging and radiochemistry, seco-rapamycin analogs have been synthesized for radioactive labeling with I-125, a radioisotope. These labeled analogs serve as tools in the research and study of the biological pathways influenced by rapamycin and its derivatives. The synthesis involves key reactions like substitution of specific methoxyl groups, exchange reactions with I-125, and retro-Aldol cleavage of specific bonds in rapamycin. This research contributes to the broader understanding of rapamycin's pharmacodynamics and pharmacokinetics through imaging studies (Shu et al., 1996).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1062122-63-7 |
|---|---|
Nom du produit |
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin |
Formule moléculaire |
C₅₃H₈₃NO₁₄ |
Poids moléculaire |
958.22 |
Synonymes |
(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)
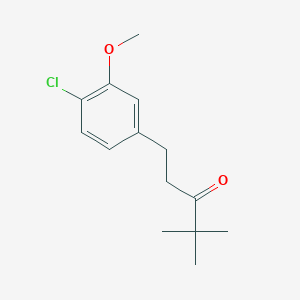
![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)
